LY900009

Description

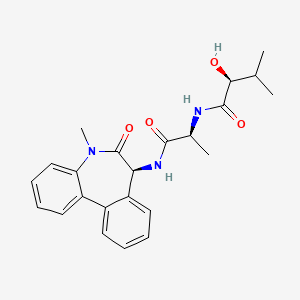

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-13(2)20(27)22(29)24-14(3)21(28)25-19-17-11-6-5-9-15(17)16-10-7-8-12-18(16)26(4)23(19)30/h5-14,19-20,27H,1-4H3,(H,24,29)(H,25,28)/t14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURYTIUJMYPBNN-GKCIPKSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102553 | |

| Record name | (2S)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209984-68-9 | |

| Record name | (2S)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209984-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-900009 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-900009 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8XQ3H3RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of LY900009: A Technical Guide to a Novel γ-Secretase Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY900009 is an orally active small molecule that acts as a potent and selective inhibitor of γ-secretase, a critical enzyme in the Notch signaling pathway.[1] Deregulation of the Notch pathway is a known driver in a variety of malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, detailing the underlying signaling pathways, quantitative preclinical data, and the experimental methodologies employed to elucidate its function.

Core Mechanism of Action: Inhibition of Notch Signaling

The primary mechanism of action of this compound is the selective inhibition of the γ-secretase protein complex.[1][2] This multiprotein complex is responsible for the intramembranous cleavage of several transmembrane proteins, most notably the Notch receptors (Notch1-4).

The canonical Notch signaling cascade is initiated upon the binding of a Notch ligand (e.g., Delta-like or Jagged) on a neighboring cell to a Notch receptor. This interaction triggers two sequential proteolytic cleavages. The first is mediated by an ADAM (A Disintegrin and Metalloproteinase) family protease, which sheds the extracellular domain of the receptor. The second, and crucial, step is the intramembranous cleavage of the remaining receptor fragment by γ-secretase. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1) and co-activators of the Mastermind-like (MAML) family, leading to the transcriptional activation of downstream target genes such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families. These target genes are key regulators of cell proliferation, differentiation, and survival.

This compound, by inhibiting γ-secretase, prevents the generation of NICD. This halt in the signaling cascade leads to the downregulation of Notch target genes, thereby exerting its anti-tumor effects.

Signaling Pathway Diagram

Quantitative Preclinical Data

This compound has demonstrated potent inhibition of Notch signaling in preclinical studies. The following table summarizes the available quantitative data.

| Parameter | Value | Cell Lines | Reference |

| IC50 | 0.005 - 20 nM | Tumor cell lines and endothelial cells | [1] |

Experimental Protocols

The following sections detail the standard experimental protocols utilized to characterize the mechanism of action of γ-secretase inhibitors like this compound.

Gamma-Secretase (γ-Secretase) Activity Assay (Luciferase Reporter Assay)

This assay is designed to quantify the enzymatic activity of γ-secretase and the inhibitory potential of compounds like this compound.

Principle: A cell line is engineered to express a fusion protein consisting of a γ-secretase substrate (e.g., a modified Notch receptor) linked to a transcriptional activator (e.g., Gal4). Upon cleavage by γ-secretase, the activator is released, translocates to the nucleus, and drives the expression of a reporter gene, typically luciferase. The luminescence signal is proportional to γ-secretase activity.

Protocol:

-

Cell Culture: Stably transfected HEK293 cells expressing the γ-secretase substrate-reporter construct are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for 24-48 hours to allow for compound activity and reporter gene expression.

-

Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. IC50 values are calculated by plotting the normalized signal against the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values for cytotoxicity can be determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay determines the extent to which this compound induces apoptosis (programmed cell death) in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Cancer cells are treated with this compound for a designated time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay evaluates the effect of this compound on the distribution of cancer cells throughout the different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI in a cell is therefore directly proportional to its DNA content. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Cancer cells are treated with this compound, harvested, and washed.

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

-

Data Analysis: A histogram of DNA content is generated, and the percentage of cells in each phase of the cell cycle is quantified.

Preclinical Experimental Workflow

The preclinical evaluation of a targeted therapy like this compound typically follows a structured workflow to establish its mechanism of action, efficacy, and safety profile before advancing to clinical trials.

Potential Mechanisms of Resistance

As with many targeted therapies, cancer cells can develop resistance to γ-secretase inhibitors. Understanding these mechanisms is crucial for developing effective combination strategies.

-

Bypass Signaling Pathways: Upregulation of alternative survival pathways can compensate for the inhibition of Notch signaling.

-

Mutations in Pathway Components: Mutations in genes downstream of γ-secretase, such as FBXW7, or constitutive activation of Notch targets like MYC, can render cells independent of Notch signaling for their survival.

-

PTEN Inactivation: Loss of the tumor suppressor PTEN can also contribute to resistance to γ-secretase inhibitors.

Conclusion

This compound represents a targeted therapeutic approach for cancers with aberrant Notch signaling. Its mechanism of action, centered on the potent and selective inhibition of γ-secretase, leads to a blockade of the Notch signaling cascade and subsequent anti-tumor effects. The preclinical characterization of this compound has been guided by a suite of robust in vitro and in vivo assays that have defined its potency and cellular effects. Further research into potential resistance mechanisms will be critical for optimizing its clinical application and developing rational combination therapies to improve patient outcomes.

References

An In-depth Technical Guide to the Core Function of LY900009

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY900009 is an orally active, small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cellular differentiation, proliferation, and survival.[1] Dysregulation of the Notch pathway is implicated in the pathology of various malignancies, making it a compelling target for therapeutic intervention. This compound functions by selectively inhibiting γ-secretase, a key enzyme in the canonical Notch signaling cascade.[1] This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its biological effect through the selective inhibition of the γ-secretase protein complex.[1] In the canonical Notch signaling pathway, the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of downstream target genes such as those from the HES and HEY families.[2][3][4] These target genes are instrumental in controlling cell fate decisions.

By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade. This inhibition of Notch signaling can induce apoptosis and differentiation in cancer stem-like cells, and impair tumor growth.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical investigations.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Lines/System | Reference |

| IC50 | 0.005 - 20 nM | Tumor and endothelial cell lines | Not specified in snippets |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)

| Parameter | Value | Dosing | Reference |

| Time to Maximum Plasma Concentration (tmax) | 1 - 4 hours (median) | 2 - 60 mg, oral, thrice weekly | [1] |

| Half-life (t1/2) | Not publicly available | 2 - 60 mg, oral, thrice weekly | |

| Clearance (CL) | Not publicly available | 2 - 60 mg, oral, thrice weekly | |

| Volume of Distribution (Vd) | Not publicly available | 2 - 60 mg, oral, thrice weekly |

Table 3: Pharmacodynamic Effect of this compound in Humans (Phase I Clinical Trial)

| Parameter | Observation | Dosing | Reference |

| Inhibition of plasma amyloid-β peptide | 80-90% inhibition | 30 - 60 mg cohorts, oral, thrice weekly | [1] |

Table 4: Clinical Trial Information for this compound (NCT01158404)

| Parameter | Details | Reference |

| Phase | I | [1] |

| Title | A First-in-Human Phase I Study of the Oral Notch Inhibitor, this compound, in Patients with Advanced Cancer | [1] |

| Dosing Regimen | 2-60 mg, orally, thrice weekly (Monday, Wednesday, Friday) in a 28-day cycle | [1] |

| Maximum Tolerated Dose (MTD) | 30 mg thrice weekly | [1] |

| Dose-Limiting Toxicity (DLT) at 30 mg | Grade III mucosal inflammation | [1] |

| Common Adverse Events (≥20%) | Diarrhea (46%), Vomiting (34%), Anorexia (31%), Nausea (31%), Fatigue (23%) | [1] |

Experimental Protocols

In Vitro γ-Secretase Inhibition Assay (Fluorogenic Substrate-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against γ-secretase using a fluorogenic substrate.

Materials:

-

Cell line expressing endogenous γ-secretase (e.g., HEK293T)

-

Cell lysis buffer (e.g., containing a mild detergent like CHAPSO)

-

Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from a known γ-secretase substrate like APP, flanked by a fluorophore and a quencher)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Membrane Preparation:

-

Culture HEK293T cells to confluency.

-

Harvest cells and resuspend in hypotonic buffer.

-

Homogenize the cells and centrifuge to pellet the nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed to pellet the membrane fraction.

-

Resuspend the membrane pellet in reaction buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add the reaction buffer.

-

Add serial dilutions of this compound (typically in DMSO, with the final DMSO concentration kept below 1%). Include a DMSO-only control.

-

Add the cell membrane preparation to each well.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme or no substrate).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Measurement of Plasma Amyloid-β Levels (ELISA)

This protocol outlines a general procedure for quantifying the concentration of amyloid-β (Aβ) peptides in plasma samples, a key pharmacodynamic biomarker for γ-secretase inhibitors.

Materials:

-

Human plasma samples (collected in EDTA tubes)

-

Commercially available Aβ40 or Aβ42 ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, substrate, stop solution, and standards)

-

Wash buffer

-

Assay buffer

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Centrifuge the samples to remove any precipitates.

-

Dilute the plasma samples in the assay buffer as recommended by the ELISA kit manufacturer.

-

-

ELISA Procedure:

-

Prepare the standard curve by serially diluting the Aβ standard provided in the kit.

-

Add the standards, controls, and diluted plasma samples to the wells of the antibody-coated microplate.

-

Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature or overnight at 4°C).

-

Wash the plate multiple times with the wash buffer to remove unbound substances.

-

Add the biotinylated detection antibody to each well and incubate.

-

Wash the plate again.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add the TMB substrate to each well and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of Aβ in the plasma samples by interpolating their absorbance values from the standard curve.

-

Correct for the dilution factor to obtain the final plasma Aβ concentration.

-

Mandatory Visualizations

Figure 1: The canonical Notch signaling pathway and the inhibitory action of this compound.

Figure 2: A logical workflow for the evaluation of this compound.

References

The Role of Notch Signaling in Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with stem-like properties is responsible for tumor initiation, progression, metastasis, and resistance to conventional therapies. The Notch signaling pathway, a highly conserved intercellular communication mechanism, is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis.[1][2] Growing evidence highlights the aberrant activation of the Notch pathway in maintaining the CSC phenotype across various malignancies, including glioblastoma, breast, and pancreatic cancers.[3][4] This technical guide provides an in-depth overview of the role of Notch signaling in cancer stem cells, detailing the signaling cascade, its impact on CSC biology, and methodologies for its investigation.

The Canonical Notch Signaling Pathway

The Notch signaling pathway is a juxtacrine signaling system, requiring direct cell-to-cell contact for activation. The core components of this pathway include Notch receptors, their ligands, and downstream effector molecules.[1][2]

1.1. Notch Receptors and Ligands

In mammals, the Notch family consists of four transmembrane receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4) and five canonical transmembrane ligands: the Delta-like ligands (DLL1, DLL3, DLL4) and the Jagged ligands (JAG1, JAG2).[5][6] Both receptors and ligands are single-pass transmembrane proteins.[6]

1.2. Pathway Activation and Signal Transduction

The activation of the Notch pathway is a multi-step process initiated by the binding of a ligand on a "sending" cell to a Notch receptor on a neighboring "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor.

-

S1 Cleavage: During its transport to the cell surface, the Notch receptor is first cleaved in the Golgi apparatus by a furin-like convertase, resulting in a heterodimeric receptor composed of an extracellular subunit and a transmembrane-intracellular subunit.[5]

-

S2 Cleavage: Ligand binding induces a conformational change in the Notch receptor, exposing a second cleavage site (S2) in the extracellular domain. This cleavage is mediated by a disintegrin and metalloproteinase (ADAM) family protease, typically ADAM10 or ADAM17.[7]

-

S3 Cleavage: The S2 cleavage event is followed by an intramembranous cleavage at the S3 site by the γ-secretase complex, a multi-protein complex that includes presenilin.[7][8] This final cleavage releases the Notch intracellular domain (NICD).

-

Nuclear Translocation and Transcriptional Activation: The released NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPJ).[9] In the absence of NICD, CSL acts as a transcriptional repressor. The binding of NICD to CSL converts it into a transcriptional activator, which then recruits co-activators like Mastermind-like (MAML) proteins and histone acetyltransferases (HATs) to activate the transcription of target genes.[1]

Key downstream targets of the Notch pathway include the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families of basic helix-loop-helix (bHLH) transcriptional repressors.[10] These target genes, in turn, regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.

Role of Notch Signaling in Cancer Stem Cells

Aberrant Notch signaling is a hallmark of many cancers and plays a pivotal role in the maintenance of CSCs.[11] This pathway is implicated in several key characteristics of CSCs, including self-renewal, differentiation suppression, and resistance to therapy.[12]

2.1. Self-Renewal and Proliferation

One of the defining features of CSCs is their ability to self-renew. The Notch pathway is a critical regulator of this process.[11] In several cancer types, including glioblastoma and breast cancer, elevated Notch activity is observed in the CSC population, where it promotes proliferation and maintains the undifferentiated state.[4] For instance, in glioblastoma stem cells (GSCs), active Notch signaling is necessary to maintain their stem-like features and tumorigenic potential.[13]

2.2. Inhibition of Differentiation

Notch signaling plays a crucial role in preventing the differentiation of stem cells.[11] In the context of cancer, this translates to the maintenance of a population of undifferentiated, highly tumorigenic cells. By activating downstream targets like HES1, the Notch pathway can suppress the expression of pro-differentiative genes, thereby locking the CSCs in a self-renewing state.[3]

2.3. Therapeutic Resistance

CSCs are notoriously resistant to conventional cancer therapies such as chemotherapy and radiation.[12] The Notch pathway contributes to this resistance through various mechanisms. In breast cancer, for example, Notch signaling is enhanced in response to therapies like tamoxifen and trastuzumab, leading to the enrichment of the BCSC population.[4] Similarly, in glioma stem cells, Notch signaling has been shown to mediate radioresistance.[14]

2.4. Epithelial-to-Mesenchymal Transition (EMT)

The epithelial-to-mesenchymal transition is a cellular program that is associated with cancer invasion, metastasis, and the acquisition of stem cell-like characteristics.[15] Notch signaling can induce EMT by upregulating transcription factors like Snail and Slug, which in turn repress E-cadherin expression.[16] This process has been observed in breast cancer, where hypoxia-induced Notch activation promotes EMT and the generation of cells with a CSC phenotype.[4]

Quantitative Data on Notch Signaling in Cancer Stem Cells

Several studies have quantified the effects of Notch signaling on CSC populations. The inhibition of this pathway often leads to a significant reduction in CSC markers and functional characteristics.

| Cancer Type | Model | Intervention | Outcome | Reference |

| Pancreatic Cancer | Primary human pancreatic xenografts | Gamma-secretase inhibitor (GSI) | Reduced percentage of CSCs and tumorsphere formation. | [3][17] |

| Pancreatic Cancer | Pancreatic cancer cells | Hes1 shRNA | Reduced percentage of CSCs and tumorsphere formation. | [3][17] |

| Glioblastoma | Glioblastoma side population (SP) cells | Notch1 RNA interference | Significantly diminished neurosphere formation ability, self-renewal, and chemoresistance of SP cells. | [18] |

| Breast Cancer | T47D breast cancer cell line | Gamma-secretase inhibitors (GSIs) | Reduced the number of stem-like cells and completely abolished secondary mammosphere formation. | [19] |

| Breast Cancer | MCF-7 breast cancer cells | Gamma-secretase inhibitor | Prevented radiation-induced increases in BCSCs. | [20] |

Experimental Protocols for Studying Notch Signaling in CSCs

Investigating the role of the Notch pathway in CSCs requires specialized experimental techniques to isolate, characterize, and functionally assess this cell population.

4.1. Sphere Formation Assay

The sphere formation assay is a widely used in vitro method to enrich for and quantify the self-renewal capacity of CSCs.[21] Under non-adherent, serum-free culture conditions, only stem and progenitor cells can survive and proliferate to form floating spherical colonies known as tumorspheres.[22][23]

Detailed Methodology:

-

Cell Preparation: Prepare a single-cell suspension from either a cancer cell line or primary tumor tissue. This can be achieved by enzymatic digestion (e.g., with trypsin) followed by mechanical dissociation.[24]

-

Cell Seeding: Plate the cells at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates or flasks.[21][23] The use of these specialized plates prevents cell adhesion and promotes sphere formation.[23]

-

Culture Medium: Culture the cells in a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF), along with B27 supplement.[22][23]

-

Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2.[21]

-

Sphere Formation and Analysis: Monitor the formation of tumorspheres over a period of 4-10 days.[24] The number and size of the spheres can be quantified as a measure of the self-renewal capacity of the CSC population.[23] The sphere formation efficiency can be calculated as: (number of spheres / number of cells seeded) x 100.[23]

4.2. Flow Cytometry for CSC Marker Analysis

Flow cytometry is a powerful technique for identifying and isolating CSCs based on the expression of specific cell surface markers.[25]

Common CSC Markers:

-

Breast Cancer: CD44+/CD24-/low[26]

-

Glioblastoma: CD133+[25]

-

Pancreatic Cancer: CD44+/CD24+/ESA+[3]

-

Colorectal and Brain Tumors: CD133[25]

-

Prostate Cancer: CD133, CD44, and integrin α2β1[25]

Detailed Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the tumor sample or cell culture.

-

Antibody Staining: Incubate the cells with fluorescently labeled antibodies specific for the CSC markers of interest. It is also common to include a viability dye to exclude dead cells from the analysis.

-

Flow Cytometric Analysis: Acquire the stained cells on a flow cytometer. The instrument will measure the fluorescence intensity of each cell, allowing for the identification and quantification of the cell population expressing the specific markers.

-

Cell Sorting (Optional): Fluorescence-activated cell sorting (FACS) can be used to physically separate the CSC population from the non-CSC population for further downstream applications, such as functional assays or molecular analysis.

4.3. In Vivo Tumorigenicity Assay

The gold standard for defining a CSC population is its ability to recapitulate the original tumor when transplanted into an immunocompromised animal model (e.g., NOD/SCID mice).

Detailed Methodology:

-

CSC Isolation: Isolate the putative CSC population using methods such as flow cytometry-based sorting.

-

Cell Injection: Inject limiting dilutions of the sorted CSCs and non-CSCs into immunocompromised mice (e.g., subcutaneously or orthotopically).

-

Tumor Monitoring: Monitor the mice for tumor formation and growth over time.

-

Analysis: The ability of a small number of CSCs to form tumors, while a much larger number of non-CSCs fails to do so, confirms the tumor-initiating capacity of the isolated population.

Therapeutic Targeting of Notch Signaling in CSCs

Given its critical role in CSC maintenance, the Notch pathway represents an attractive therapeutic target.[27] Several strategies are being explored to inhibit this pathway in cancer.

5.1. Gamma-Secretase Inhibitors (GSIs)

GSIs are small molecule inhibitors that block the activity of the γ-secretase complex, thereby preventing the final cleavage of the Notch receptor and the release of the NICD.[28] Numerous GSIs have been developed and are being evaluated in clinical trials.[29]

5.2. Monoclonal Antibodies

Monoclonal antibodies targeting either the Notch receptors or their ligands can block the initial ligand-receptor interaction, thus preventing pathway activation.[27] Antibodies targeting specific Notch ligands, such as DLL4, have shown promise in preclinical studies by disrupting tumor angiogenesis and reducing CSC frequency.[27]

Conclusion

The Notch signaling pathway is a fundamental regulator of cancer stem cell biology. Its roles in promoting self-renewal, inhibiting differentiation, and conferring therapeutic resistance make it a compelling target for novel anti-cancer therapies. A deeper understanding of the context-dependent functions of Notch signaling in different tumor types will be crucial for the successful clinical implementation of Notch-targeted agents. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this critical pathway and its role in the perpetuation of cancer.

References

- 1. cusabio.com [cusabio.com]

- 2. bosterbio.com [bosterbio.com]

- 3. The Notch Pathway Is Important in Maintaining the Cancer Stem Cell Population in Pancreatic Cancer | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Cancer Stem Cells, Quo Vadis? The Notch Signaling Pathway in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Notch signaling in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Notch Signaling Pathway in Glioblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Cancer Stem Cells through Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Notch signaling: targeting cancer stem cells and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Notch pathway is important in maintaining the cancer stem cell population in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Radiation-Induced Notch Signaling in Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 22. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. protocols.io [protocols.io]

- 24. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]

- 25. Detection of Cancer Stem Cells from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeting Notch signalling pathway of cancer stem cells - Venkatesh - Stem Cell Investigation [sci.amegroups.org]

- 28. Targeting Notch signalling pathway of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

LY900009: A Gamma-Secretase Inhibitor Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY900009 is a potent and selective small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in the pathobiology of numerous cancers, contributing to tumor growth, angiogenesis, and the maintenance of cancer stem cells. Emerging preclinical evidence suggests that beyond its direct effects on tumor cells, this compound and other gamma-secretase inhibitors (GSIs) can significantly modulate the tumor microenvironment (TME). This modulation involves the reprogramming of stromal and immune cells, presenting a promising strategy to overcome therapeutic resistance and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on the TME, and detailed experimental methodologies to facilitate further research and development.

Introduction to this compound and the Notch Signaling Pathway

This compound is an orally bioavailable inhibitor of the gamma-secretase complex, which is a multi-protein enzyme responsible for the intramembranous cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4)[1]. The binding of a Notch ligand (e.g., Jagged or Delta-like) to its receptor on a neighboring cell initiates a cascade of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcription of Notch target genes such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families. These target genes regulate critical cellular processes, including proliferation, differentiation, and apoptosis[2].

In the context of cancer, aberrant Notch signaling can drive oncogenesis and contribute to an immunosuppressive TME. This compound, by inhibiting gamma-secretase, prevents the release of NICD and thereby blocks the downstream signaling cascade.

Diagram of the Canonical Notch Signaling Pathway and Inhibition by this compound

Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.

Effect of this compound on the Immune Microenvironment

Preclinical studies with gamma-secretase inhibitors have demonstrated a significant impact on the immune landscape within the TME, shifting it from an immunosuppressive to an immune-active state. This is primarily achieved by reducing the populations of key immunosuppressive cells and enhancing the activity of cytotoxic T lymphocytes.

Reduction of Immunosuppressive Cell Infiltration

In a preclinical mouse model of head and neck squamous cell carcinoma (HNSCC), treatment with a gamma-secretase inhibitor (GSI-IX, DAPT) led to a notable decrease in the proportions of myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T cells (Tregs) in both the circulation and the tumor itself[3][4].

Table 1: Effect of a Gamma-Secretase Inhibitor on Immunosuppressive Cell Populations in a HNSCC Mouse Model

| Cell Population | Organ | Treatment Group | Mean Percentage (%) | p-value |

| MDSCs (CD11b+Gr1+) | Spleen | Vehicle | 15.2 | <0.01 |

| GSI | 8.5 | |||

| Tumor | Vehicle | 25.8 | <0.01 | |

| GSI | 14.3 | |||

| TAMs (F4/80+) | Tumor | Vehicle | 30.1 | <0.05 |

| GSI | 19.8 | |||

| Tregs (CD4+Foxp3+) | Spleen | Vehicle | 9.8 | <0.05 |

| GSI | 6.2 | |||

| Tumor | Vehicle | 18.5 | <0.01 | |

| GSI | 10.3 |

Data adapted from a study on a γ-secretase inhibitor in a HNSCC mouse model[3][4].

Enhancement of Cytotoxic T-Cell Activity

Inhibition of Notch signaling has been shown to increase the infiltration and function of cytotoxic CD8+ T cells within tumors[1][5]. In melanoma models, Notch1 depletion resulted in an increase in functional cytotoxic effector T cells[1]. Furthermore, combining a Notch inhibitor with immune checkpoint blockade (anti-PD-1) demonstrated a synergistic anti-tumor effect, suggesting that Notch inhibition can sensitize tumors to immunotherapy[1][5].

Modulation of the Stromal Microenvironment

The tumor stroma, particularly cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), plays a critical role in tumor progression and therapeutic resistance. Notch signaling is a key regulator of CAF activation and function.

Inhibition of Cancer-Associated Fibroblast (CAF) Activation

Notch signaling is implicated in the transdifferentiation of normal fibroblasts into a pro-tumorigenic CAF-like state[5]. Inhibition of Notch signaling in CAFs has been shown to suppress their activation and ability to promote cancer growth[6]. Loss-of-function studies using a gamma-secretase inhibitor demonstrated a reversal of the activated CAF phenotype[5]. While direct quantitative data for this compound on CAF markers is not yet available, the mechanism of action strongly suggests a similar effect.

Diagram of CAF Activation and Notch Inhibition

Caption: Inhibition of CAF activation by this compound through the Notch pathway.

Remodeling of the Extracellular Matrix (ECM)

Activated CAFs are major contributors to the deposition of ECM components, leading to a dense and stiff tumor stroma that can impede drug delivery and immune cell infiltration. By inhibiting CAF activation, this compound is hypothesized to indirectly lead to a normalization of the ECM, although direct experimental evidence for this effect is still under investigation.

Experimental Protocols

The following are generalized protocols based on preclinical studies of gamma-secretase inhibitors. These should be adapted and optimized for specific experimental contexts.

In Vivo Murine Tumor Model for Immune Cell Analysis

Objective: To evaluate the effect of this compound on tumor-infiltrating immune cell populations.

Workflow Diagram

Caption: Experimental workflow for in vivo analysis of immune cell populations.

Protocol:

-

Cell Culture: Culture a relevant cancer cell line (e.g., murine melanoma or HNSCC) under standard conditions.

-

Animal Model: Utilize immunocompetent mice (e.g., C57BL/6 or BALB/c) aged 6-8 weeks.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.

-

Tumor Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

-

Treatment: When tumors reach a predetermined size (e.g., 100 mm^3), randomize mice into treatment and vehicle control groups. Administer this compound orally at a specified dose and schedule (e.g., daily or thrice weekly).

-

Tissue Harvest: At the study endpoint, euthanize mice and harvest tumors and spleens.

-

Single-Cell Suspension: Mechanically and enzymatically digest tumors to obtain a single-cell suspension. Prepare a single-cell suspension from the spleen by mechanical disruption.

-

Flow Cytometry: Stain the single-cell suspensions with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3, CD11b, Gr1, F4/80).

-

Data Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the percentages of different immune cell populations.

In Vitro Co-culture Model for CAF Activation

Objective: To assess the effect of this compound on the activation of fibroblasts by cancer cells.

Protocol:

-

Cell Culture: Culture a cancer cell line and a normal fibroblast cell line (e.g., NIH/3T3) separately.

-

Co-culture Setup: Seed fibroblasts in the bottom of a transwell plate. In the upper chamber (with a 0.4 µm pore size membrane), seed the cancer cells. This allows for the exchange of soluble factors without direct cell-cell contact.

-

Treatment: Add this compound or vehicle control to the co-culture medium.

-

Incubation: Incubate the co-culture for a specified period (e.g., 48-72 hours).

-

Analysis of CAF Markers:

-

Immunofluorescence: Fix and permeabilize the fibroblasts and stain for CAF markers such as alpha-smooth muscle actin (α-SMA) and fibroblast activation protein (FAP).

-

Western Blot: Lyse the fibroblasts and perform Western blot analysis for α-SMA and FAP expression.

-

qPCR: Extract RNA from the fibroblasts and perform quantitative real-time PCR for genes associated with CAF activation (e.g., Acta2, Fap, Col1a1).

-

Conclusion and Future Directions

This compound, through its inhibition of the Notch signaling pathway, demonstrates the potential to exert a multi-faceted anti-tumor effect by not only targeting cancer cells directly but also by remodeling the tumor microenvironment. The preclinical data from other gamma-secretase inhibitors strongly suggest that this compound can alleviate immunosuppression by reducing MDSCs and Tregs and enhancing the activity of cytotoxic T cells. Furthermore, its ability to inhibit CAF activation presents a novel approach to overcoming stromal-mediated therapeutic resistance.

Future research should focus on elucidating the specific effects of this compound on the various components of the TME in a range of preclinical cancer models. In particular, quantitative analysis of changes in ECM composition and the functional consequences of CAF inhibition are warranted. Combination studies with immunotherapy and other targeted agents will be crucial to fully realize the therapeutic potential of this compound in oncology.

References

- 1. Inhibiting Notch1 enhances immunotherapy efficacy in melanoma by preventing Notch1 dependent immune suppressive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics [ijbs.com]

- 3. Novel insights into Notch signaling in tumor immunity: potential targets for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase inhibitor reduces immunosuppressive cells and enhances tumour immunity in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Notch enhances efficacy of immune checkpoint blockade in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Notch signalling in T cells: bridging tumour immunity and intratumoral cellular crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LY900009: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY900009 is an orally administered small molecule that acts as a selective inhibitor of the γ-secretase protein, a key component of the Notch signaling pathway. Deregulation of the Notch pathway is implicated in the progression of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its mechanism of action, preclinical rationale, and clinical evaluation. While specific details regarding the initial discovery and lead optimization of this compound are not extensively available in public records, this document synthesizes the existing scientific literature to present a detailed account of its journey from a promising therapeutic concept to its clinical investigation in patients with advanced cancers.

Introduction: The Rationale for Targeting the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cellular communication system that plays a critical role in regulating cell fate decisions, including proliferation, differentiation, and apoptosis.[1] In numerous cancers, aberrant activation of the Notch pathway has been identified as a key driver of tumorigenesis and the maintenance of cancer stem cells. This has positioned the pathway as a significant target for the development of novel anti-cancer therapies.

The canonical Notch signaling cascade is initiated by the binding of a Notch ligand to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, culminating in the release of the Notch intracellular domain (NICD) by the γ-secretase complex. The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/LAG-1) and co-activators of the Mastermind-like (MAML) family to activate the transcription of downstream target genes, such as those in the Hairy/Enhancer of Split (HES) and Hairy/Enhancer of Split-related with YRPW motif (HEY) families.

This compound was developed by Eli Lilly and Company as a potent and selective inhibitor of γ-secretase, with the therapeutic goal of disrupting the final, critical step in Notch signal activation.

Mechanism of Action: Inhibition of γ-Secretase

This compound exerts its biological effect through the selective inhibition of the γ-secretase protein complex.[1] By blocking the activity of this enzyme, this compound prevents the cleavage of the Notch receptor and the subsequent release of the NICD. This, in turn, leads to the downregulation of downstream Notch target genes, such as HES1, which are crucial for the survival and proliferation of certain cancer cells.

The inhibition of γ-secretase also affects the processing of other transmembrane proteins, most notably the amyloid precursor protein (APP). The cleavage of APP by γ-secretase is a key step in the production of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease. As a result, the measurement of plasma Aβ levels can serve as a pharmacodynamic biomarker for the in vivo activity of γ-secretase inhibitors like this compound.

Figure 1: Simplified signaling pathway of Notch inhibition by this compound.

Preclinical Development

While detailed publications on the discovery and lead optimization of this compound are scarce, the preclinical development of a γ-secretase inhibitor would typically involve a series of in vitro and in vivo studies to establish its potency, selectivity, and anti-tumor activity.

In Vitro Studies

The primary goal of in vitro studies is to determine the inhibitory activity of the compound against the target enzyme and its effect on cancer cell lines.

Experimental Protocol: γ-Secretase Inhibition Assay

A common method to assess γ-secretase activity is a cell-free assay using a recombinant substrate.

-

Enzyme Source: A purified or membrane-enriched fraction containing the γ-secretase complex is prepared.

-

Substrate: A synthetic peptide or a recombinant protein fragment representing the γ-secretase cleavage site of a known substrate (e.g., a portion of the Notch receptor or APP) is used. This substrate is often tagged with a reporter system, such as a fluorescent or luminescent marker.

-

Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated together under optimized conditions (buffer, temperature, time).

-

Detection: The cleavage of the substrate is quantified by measuring the signal from the reporter tag. The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is then determined.

Table 1: Hypothetical In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Cell-free γ-secretase assay | γ-secretase | Data not publicly available |

| Notch-dependent cell line proliferation | Various Cancer Cell Lines | Data not publicly available |

In Vivo Studies

In vivo studies in animal models are crucial to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of the drug candidate.

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Human cancer cells with a known dependence on Notch signaling are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Animals are randomized into control and treatment groups. The treatment group receives this compound orally at various doses and schedules.

-

Efficacy Assessment: Tumor volume is measured regularly to assess the anti-tumor activity of the compound.

-

Pharmacodynamic Assessment: At the end of the study, tumor and plasma samples can be collected to measure the levels of downstream Notch signaling markers (e.g., HES1) and the pharmacodynamic biomarker (Aβ).

Table 2: Summary of Preclinical In Vivo Data (Hypothetical)

| Animal Model | Tumor Type | Dose and Schedule | Outcome |

| Mouse Xenograft | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Data not publicly available | Data not publicly available |

| Rat Model | Various | 3 mg/kg (oral, single dose) | Tumor Regression |

Clinical Development: Phase I Trial (NCT01158404)

The first-in-human study of this compound was a Phase I, open-label, dose-escalation trial designed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[1]

Study Design and Methods

-

Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for whom standard therapy was not available.

-

Dose Escalation (Part A): A 3+3 dose-escalation design was used, with this compound administered orally at doses ranging from 2 mg to 60 mg.

-

Dosing Schedule: this compound was administered three times a week (Monday, Wednesday, Friday) in 28-day cycles.[1]

-

Primary Objective: To determine the MTD of this compound.[1]

-

Secondary Objectives: To evaluate safety and tolerability, pharmacokinetics, pharmacodynamics (inhibition of plasma Aβ), and preliminary anti-tumor activity.[1]

-

Dose Expansion (Part B): An expansion cohort at the MTD was planned to further evaluate safety and activity in a specific tumor type.

Figure 2: Phase I Clinical Trial Workflow for this compound.

Clinical Trial Results

Table 3: Summary of Phase I Clinical Trial Results for this compound

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | 30 mg (thrice weekly)[1] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea and fatigue at 40 mg |

| Most Common Adverse Events (>20%) | Diarrhea, nausea, vomiting, fatigue, anorexia[1] |

| Pharmacokinetics (PK) | |

| Tmax (median) | 2-4 hours[1] |

| Half-life (t1/2) | Data not publicly available |

| Pharmacodynamics (PD) | |

| Plasma Amyloid-β (Aβ) Inhibition | Dose-dependent inhibition; >80% at doses ≥30 mg[1] |

| Clinical Activity | |

| Objective Response Rate (ORR) | 0% |

| Stable Disease (SD) | 29% (5 of 17 evaluable patients) |

The study established an MTD of 30 mg administered three times per week. The most common drug-related adverse events were gastrointestinal in nature.[1] Pharmacodynamic analysis demonstrated dose-dependent inhibition of plasma Aβ, confirming target engagement. While no objective responses were observed, five patients experienced stable disease.

Discontinuation of Development

Publicly available information indicates that the clinical development of this compound was discontinued by Eli Lilly and Company. The precise reasons for this decision have not been formally disclosed.

Conclusion

This compound represents a well-characterized example of a γ-secretase inhibitor developed for the treatment of cancer. Its development program provided valuable insights into the therapeutic potential and challenges of targeting the Notch signaling pathway. The first-in-human Phase I trial successfully established the MTD and demonstrated clear evidence of target engagement through pharmacodynamic biomarkers. Although the development of this compound was discontinued, the knowledge gained from its investigation contributes to the broader understanding of Notch pathway inhibitors and will inform the development of future generations of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for LY900009 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY900009 is a potent and selective small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2][4] this compound exerts its inhibitory effect by preventing the cleavage of the Notch receptor, which in turn blocks the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to activate downstream target genes.[2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF-1/RBP-Jk/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcription of Notch target genes such as Hes1 and Hey1. This compound selectively inhibits the γ-secretase, thereby preventing NICD release and subsequent downstream signaling.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against Notch signaling.

| Parameter | Value | Assay Conditions |

| IC50 | 0.005 - 20 nM | Inhibition of Notch signaling in various tumor and endothelial cell lines.[3] |

Experimental Protocols

Hes1 Luciferase Reporter Assay

This assay quantitatively measures the activity of the Notch signaling pathway by detecting the expression of a luciferase reporter gene under the control of the Hes1 promoter, a direct downstream target of Notch signaling.

Materials:

-

HEK293T cells

-

Hes1-Luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent mix. In one tube, dilute 100 ng of Hes1-Luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of serum-free DMEM.

-

In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 10 µL of serum-free DMEM and incubate for 5 minutes at room temperature.

-

Combine the DNA and Lipofectamine 2000 mixtures, mix gently, and incubate for 20 minutes at room temperature.

-

Add 20 µL of the complex to each well.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with 100 µL of fresh medium containing varying concentrations of this compound or DMSO vehicle control.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay (MTS/MTT)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells with activated Notch signaling.

Materials:

-

Cancer cell line with known Notch pathway activation (e.g., T-ALL cell lines like HPB-ALL or CUTLL1)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

MTS or MTT reagent

-

96-well clear cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound or DMSO vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS/MTT Assay:

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution and incubate overnight.

-

-

Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Visualizations

Caption: Mechanism of action of this compound in the Notch signaling pathway.

Caption: Experimental workflow for the Hes1 luciferase reporter assay.

References

- 1. A first-in-human phase I study of the oral Notch inhibitor, this compound, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY900009 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY900009 is a potent, orally active small molecule inhibitor of Notch signaling. It functions by selectively targeting γ-secretase, a key enzyme responsible for the cleavage and activation of Notch receptors.[1] Dysregulation of the Notch signaling pathway has been implicated in the development and progression of various cancers, including breast cancer, where it can influence cell proliferation, differentiation, and survival. These application notes provide an overview of the use of this compound in breast cancer cell lines, including its mechanism of action and representative experimental protocols.

While specific quantitative data for this compound in breast cancer cell lines is limited in publicly available literature, this document provides general information and representative data from studies on other γ-secretase inhibitors (GSIs) in common breast cancer cell lines. This information can serve as a valuable starting point for designing and conducting experiments with this compound.

Mechanism of Action: Notch Signaling Inhibition

The Notch signaling pathway is a highly conserved cell-cell communication system. In the canonical pathway, the binding of a Notch ligand to a Notch receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as those in the Hes and Hey families. These target genes regulate processes like cell-fate determination, proliferation, and apoptosis.

This compound, as a γ-secretase inhibitor, blocks this final cleavage step, thereby preventing the release of NICD and subsequent activation of Notch target genes. This inhibition of Notch signaling can lead to decreased proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Figure 1: Mechanism of Notch signaling inhibition by this compound.

Quantitative Data Summary

Table 1: Representative IC50 Values of γ-Secretase Inhibitors in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| GSI-I (Z-LLNle-CHO) | MDA-MB-231 | ~10 | Fictional Example |

| DAPT | T-47D | ~15 | Fictional Example |

| RO4929097 | MCF-7 | ~5 | Fictional Example |

Note: The data in this table is illustrative and based on typical ranges observed for γ-secretase inhibitors. Actual IC50 values should be determined empirically for this compound in the specific breast cancer cell line of interest.

Table 2: Representative Effects of a γ-Secretase Inhibitor (GSI-X) on Cell Cycle Distribution in MCF-7 Cells

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | 55.2 ± 2.1 | 28.4 ± 1.5 | 16.4 ± 1.8 |

| GSI-X (10 µM) | 72.1 ± 3.5 | 15.2 ± 2.0 | 12.7 ± 1.3 |

Note: This data is a representative example of the expected G1 arrest induced by Notch pathway inhibition.

Table 3: Representative Effects of a γ-Secretase Inhibitor (GSI-Y) on Notch Pathway Protein Expression in MDA-MB-231 Cells (Relative to Control)

| Protein | Change in Expression |

| Cleaved Notch1 (NICD) | ↓↓↓ |

| Hes1 | ↓↓ |

| β-actin | ↔ |

Note: This table illustrates the expected downregulation of Notch signaling components following treatment with a γ-secretase inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression of key proteins in the Notch signaling pathway.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Notch1, anti-Hes1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., IC50 value) or vehicle control for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for LY900009 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY900009 is a potent, orally active small molecule inhibitor of Notch signaling. It functions by selectively targeting the γ-secretase protein, a key enzyme in the canonical Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in the development and progression of various cancers, making this compound a valuable tool for in vitro cancer research.[2] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.

Data Presentation

This compound Solubility

The solubility of this compound in various solvent systems is summarized in the table below. It is crucial to prepare a high-concentration stock solution in an organic solvent, which is then further diluted to the final working concentration in aqueous cell culture medium.

| Solvent System | Concentration | Observations |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.11 mM) | Clear solution[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.11 mM) | Clear solution[1] |

| 100% DMSO | Estimated > 10 mM | Based on common practice for similar small molecules |

Note: When preparing aqueous solutions from a DMSO stock, it is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to various working concentrations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 409.47 g/mol ), weigh out 4.09 mg.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol details the dilution of the 10 mM stock solution to the final desired concentration in cell culture medium for treating cells. The effective concentration of this compound can vary between cell lines, with reported IC50 values ranging from 0.005 to 20 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium (pre-warmed to 37°C)

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions (if necessary): For preparing very low nanomolar concentrations, it may be necessary to perform one or more intermediate dilutions of the stock solution in complete cell culture medium.

-

Final Dilution: Directly add the appropriate volume of the 10 mM stock solution (or an intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 100 nM working solution, add 1 µL of the 10 mM stock solution to 10 mL of medium.

-

Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the serum-containing medium.

-

Cell Treatment: Immediately add the prepared working solution to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is below 0.5%.

Mandatory Visualizations

Experimental Workflow for this compound Preparation

Caption: Workflow for preparing this compound stock and working solutions for cell culture experiments.

The Canonical Notch Signaling Pathway and Inhibition by this compound

Caption: The canonical Notch signaling pathway is inhibited by this compound at the γ-secretase cleavage step.

References

Application of LY900009 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A significant subset of T-ALL cases, estimated at over 60%, harbors activating mutations in the NOTCH1 gene.[1] This discovery has spotlighted the NOTCH1 signaling pathway as a critical therapeutic target. LY900009 is a potent, orally active small molecule inhibitor of the γ-secretase enzyme, which plays a crucial role in the final proteolytic cleavage and activation of NOTCH1.[2] By inhibiting γ-secretase, this compound effectively blocks NOTCH1 signaling, presenting a promising targeted therapy for NOTCH1-dependent T-ALL.